4-Bromo-2,5-dimethoxybenzylamine hydrochloride

Descripción general

Descripción

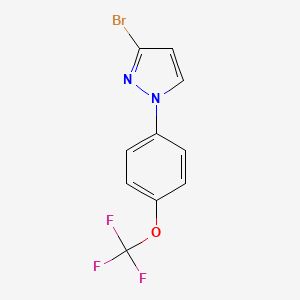

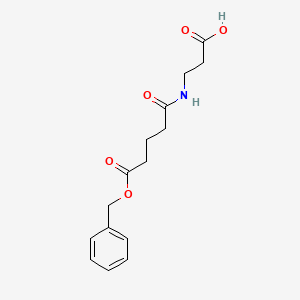

4-Bromo-2,5-dimethoxybenzylamine hydrochloride, also known as 2C-B, Venus, Bromo, Erox, Bees, and/or Nexus , is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

The synthesis of 2,5-Dimethoxybenzylamine involves its reaction with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .Molecular Structure Analysis

The molecular formula of this compound is C10H14BrNO2 . Its molecular weight is 260.128 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is reportedly excreted in urine as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid, and 4-bromo-5-hydroxy-2-methoxyphenethylamine .Physical And Chemical Properties Analysis

The boiling point of 2,5-Dimethoxybenzylamine is 95 °C/0.2 mmHg . Its density is 1.11 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Metabolism Studies

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally related to 4-Bromo-2,5-dimethoxybenzylamine hydrochloride, has been studied in rats. This research identified various metabolites, suggesting multiple metabolic pathways operative in rats for 2C-B (Kanamori et al., 2002).

Analytical Chemistry

The gas chromatographic and infrared spectroscopic analysis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, related to this compound, provides insight into novel psychoactive substances. This study identifies significant ions in the spectra consistent with traditional unbranched phenethylamine analogs (Abiedalla et al., 2021).

Synthesis Techniques

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis and related to this compound, demonstrates a process with lower production cost and environmentally friendly attributes, highlighting its utility in medicinal, pesticide, and chemical fields (Wang Ling-ya, 2015).

Pharmacokinetics

A study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, provides essential information on its oxidative deamination and further metabolism. This research is relevant to understanding the pharmacokinetics of compounds like this compound (Carmo et al., 2005).

Mecanismo De Acción

Safety and Hazards

2,5-Dimethoxybenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSLBPBBDXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)

![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)

![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)